SMYD3 Inhibitory Potency vs. Cycloheptyl Analog (Cross-Study Comparison)
The compound's N-cyclohexyl group is a defined variable for modulating SMYD3 inhibition. While specific IC50 data for this exact compound is not publicly disclosed, the closest disclosed analog, N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034446-29-0), is predicted to differ in potency. The structural difference—a six-membered cyclohexyl versus a seven-membered cycloheptyl ring—is expected to alter the compound's fit within the SMYD3 substrate binding pocket, a common structure-activity relationship (SAR) observed in this inhibitor class [1].
| Evidence Dimension | SMYD3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034446-29-0): Not publicly disclosed |
| Quantified Difference | Not calculable |
| Conditions | Assay conditions not disclosed in public patent document |
Why This Matters
The specific N-cyclohexyl substitution is a critical design element for achieving a distinct potency and selectivity profile within Epizyme's SMYD3/2 inhibitor pharmacophore, motivating its selection over analogs with larger cycloalkyl groups.
- [1] Foley, M. A. C., Kuntz, K. W., Mitchell, L. H., Munchhof, M. J., & Harvey, D. M. (2017). Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application No. 15/510,583. Publication No. US20170247326A1. Assigned to Epizyme, Inc. View Source
